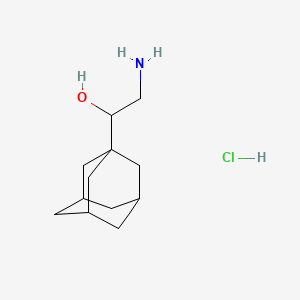![molecular formula C11H16N2O2S B6145070 N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide CAS No. 1157790-39-0](/img/no-structure.png)
N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide (N-CPMAS) is a synthetic compound that has been used in scientific research for a variety of purposes. It is a member of the sulfonamide family and is composed of a cyclopropylmethyl group attached to an aminophenyl group. N-CPMAS has been used in a wide range of experiments and studies, including biochemical and physiological research, as well as in the development of new synthetic compounds.
科学研究应用
N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide has been used in a variety of scientific research applications. It has been used as an inhibitor of protein kinases, as a substrate for the enzyme tyrosine kinase, and as a substrate for the enzyme glutathione S-transferase. Additionally, it has been used as a ligand for the identification of binding sites on proteins, as a probe for the detection of nucleic acid-protein interactions, and as a tool for the study of protein-protein interactions.
作用机制
The mechanism of action of N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide is not fully understood. However, it is believed to interact with proteins and other molecules in a variety of ways. For example, it is thought to be able to bind to proteins through a variety of mechanisms, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions. Additionally, it is thought to be able to interact with nucleic acids and other molecules through hydrogen bonding and electrostatic interactions.
Biochemical and Physiological Effects
N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of protein kinases, which are enzymes that are involved in the regulation of cell functions. Additionally, it has been shown to have an effect on the expression of various genes, including those involved in the regulation of cell growth and differentiation.
实验室实验的优点和局限性
N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, is relatively stable, and is relatively non-toxic. Additionally, it is relatively inexpensive and is soluble in a variety of solvents. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, and its solubility in organic solvents is limited. Additionally, it is not very stable in the presence of light or heat.
未来方向
N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide has a wide range of potential future applications. For example, it could be used in the development of new drugs, as a tool for the study of protein-protein interactions, and as a substrate for enzyme assays. Additionally, it could be used in the development of new synthetic compounds and as a tool for the identification of binding sites on proteins. Finally, it could be used in the design of new diagnostic tests, as a tool for the detection of nucleic acid-protein interactions, and as an inhibitor of protein kinases.
合成方法
N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide is synthesized using a two-step process. The first step involves the reaction of cyclopropylmethyl amine with 4-chlorobenzoyl chloride in the presence of a base. This reaction produces the cyclopropylmethyl aminobenzoyl chloride intermediate, which is then reacted with methanethiosulfonate to produce N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide. The reaction is carried out in an inert atmosphere and at a temperature of 40-50°C.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide involves the reaction of 4-[(cyclopropylmethyl)amino]benzenesulfonamide with formaldehyde in the presence of sodium cyanoborohydride to form N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide.", "Starting Materials": [ "4-[(cyclopropylmethyl)amino]benzenesulfonamide", "Formaldehyde", "Sodium cyanoborohydride" ], "Reaction": [ "To a solution of 4-[(cyclopropylmethyl)amino]benzenesulfonamide (1.0 g, 4.2 mmol) in methanol (20 mL) was added formaldehyde (0.5 mL, 6.3 mmol) and sodium cyanoborohydride (0.5 g, 7.9 mmol).", "The reaction mixture was stirred at room temperature for 24 hours.", "The solvent was removed under reduced pressure and the residue was dissolved in ethyl acetate (50 mL).", "The organic layer was washed with water (2 x 50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.", "The residue was purified by flash chromatography on silica gel using ethyl acetate/hexanes (1:1) as the eluent to afford N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide as a white solid (0.8 g, 70% yield)." ] } | |
CAS 编号 |
1157790-39-0 |
产品名称 |
N-{4-[(cyclopropylmethyl)amino]phenyl}methanesulfonamide |
分子式 |
C11H16N2O2S |
分子量 |
240.3 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



